2,5-dichloro-N-methoxy-N-methylbenzamide
Overview
Description
2,5-Dichloro-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, a methoxy group, and a methyl group attached to the amide nitrogen
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on the information about n-methoxy-n-methylbenzamide, it can be inferred that the compound might interact with its targets via hydrogen bonding .
Biochemical Pathways
It is known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight and density can influence its bioavailability.
Result of Action
It is known that n-methoxy-n-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones , which suggests that it might have a role in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide typically involves the chlorination of a suitable benzamide precursor. One common method involves the use of 3,5-dichlorobenzoic acid as a starting material. The synthetic route includes the following steps:
Chlorination: 3,5-dichlorobenzoic acid is chlorinated using chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Products with oxidized methoxy or methyl groups.
Reduction: Products with reduced methoxy or methyl groups.
Hydrolysis: 3,5-dichlorobenzoic acid and N-methoxy-N-methylamine.
Scientific Research Applications
2,5-Dichloro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-methoxy-N-methylbenzamide
- 2,4-Dichloro-N-methylbenzamide
- N-Methoxy-N-methylbenzamide
Uniqueness
2,5-Dichloro-N-methoxy-N-methylbenzamide is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a range of reactions and interact with biological targets, making it a valuable subject of study.
Properties
IUPAC Name |
2,5-dichloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSOSCOHAVNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.